molecular formula C18H21N5O3S B2550039 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide CAS No. 946379-33-5

2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide

Cat. No.: B2550039
CAS No.: 946379-33-5
M. Wt: 387.46
InChI Key: PXSQMQPXYMJGAS-UHFFFAOYSA-N
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Description

2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound's structure can be delineated as follows:

  • Core Structure : Pyrazolo[3,4-d]pyrimidine
  • Functional Groups : Hydroxyethyl, thioether linkage, mesitylacetamide

Research indicates that compounds similar to this pyrazolo derivative often exhibit biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazolo derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and viral replication.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Anti-inflammatory Properties : Some derivatives have demonstrated the ability to modulate inflammatory responses, which is crucial in cancer progression and other diseases.

Anticancer Activity

Recent studies have shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of compounds similar to this compound.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast)3.79Induces apoptosis
Compound BA549 (Lung)26Inhibits cell proliferation
Compound CNCI-H460 (Lung)42.30Modulates inflammatory pathways

Antiviral Activity

The antiviral potential of pyrazolo derivatives has also been explored. They have shown promising results against viruses by inhibiting viral replication and disrupting viral life cycles.

CompoundVirusEC50 (µM)Mechanism of Action
Compound DHIV0.20Inhibits reverse transcriptase
Compound EHCV0.35Blocks viral entry

Case Studies

Several case studies highlight the effectiveness of pyrazolo derivatives in clinical and preclinical settings:

  • Case Study on Anticancer Efficacy : A study involving a derivative similar to our compound showed a significant reduction in tumor size in xenograft models when administered at dosages correlating with observed IC50 values in vitro.
  • Antiviral Screening : A recent screening of various pyrazolo compounds against HIV revealed that certain modifications to the core structure enhanced their potency and selectivity for viral targets.

Properties

IUPAC Name

2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-10-6-11(2)15(12(3)7-10)20-14(25)9-27-18-21-16-13(17(26)22-18)8-19-23(16)4-5-24/h6-8,24H,4-5,9H2,1-3H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSQMQPXYMJGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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